molecular formula C20H27NO4 B2392350 (2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate CAS No. 124002-38-6

(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate

Cat. No.: B2392350
CAS No.: 124002-38-6
M. Wt: 345.439
InChI Key: NXEGYGPYSYLFSB-ULQDDVLXSA-N
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Description

Proton NMR Assignments

The ¹H NMR spectrum (CDCl₃, 400 MHz) confirms the stereochemistry and spatial arrangement of substituents:

  • Benzyl group : Aromatic protons resonate at δ 7.27–7.35 ppm (m, 5H), with coupling constants indicative of ortho, meta, and para positions.
  • tert-Butyl carbamate : A singlet at δ 1.41 ppm (s, 9H) confirms the tert-butyl group’s symmetry and lack of adjacent protons.
  • Cyclopentane-pyrrolidine core : Protons at C3a and C6a exhibit splitting patterns (d, J = 8–10 Hz) consistent with axial-equatorial relationships in the bicyclic system.

Table 2: Key ¹H NMR Signals

Proton Environment δ (ppm) Multiplicity Integration
Benzyl (aromatic) 7.27–7.35 m 5H
tert-Butyl (CH₃)₃C 1.41 s 9H
C3a (axial) 4.12–4.26 d 1H
C6a (equatorial) 3.63–3.73 m 1H

Carbon-13 NMR and Functional Group Confirmation

The ¹³C NMR spectrum (CDCl₃, 100 MHz) identifies carbonyl carbons at δ 170–175 ppm (ester and carbamate groups) and aromatic carbons in the benzyl moiety (δ 125–135 ppm). The tert-butyl carbamate’s carbonyl appears at δ 155–160 ppm, distinct from the ester carbonyl.

Computational Modeling of Stereoelectronic Effects

Density functional theory (DFT) calculations and molecular orbital analysis elucidate the compound’s electronic structure and stereochemical stability:

Electronic Structure and Reactivity

  • HOMO/LUMO Analysis : The highest occupied molecular orbital (HOMO) is localized on the benzyl group’s π-system, while the lowest unoccupied molecular orbital (LUMO) resides on the pyrrole nitrogen atom, directing electrophilic attacks.
  • Steric Effects : The tert-butyl group induces steric hindrance, favoring the (2S,3aS,6aS) configuration by minimizing eclipsing interactions in the bicyclic core.

Table 3: DFT-Calculated Orbital Energies

Orbital Energy (eV) Localization
HOMO -5.2 Benzyl π-system
LUMO 0.8 Pyrrole N atom

Validation of NMR Data via GIAO Calculations

Gauge-including atomic orbitals (GIAO) methods predict ¹H and ¹³C chemical shifts, aligning with experimental data:

  • C3a Proton : Calculated δ 4.15 ppm (vs. experimental δ 4.12–4.26 ppm).
  • C6a Proton : Predicted δ 3.68 ppm (vs. experimental δ 3.63–3.73 ppm).

Properties

IUPAC Name

2-O-benzyl 1-O-tert-butyl (2S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-20(2,3)25-19(23)21-16-11-7-10-15(16)12-17(21)18(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,7,10-13H2,1-3H3/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEGYGPYSYLFSB-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC2CC1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydrocyclopenta[b]pyrrole ring system, followed by the introduction of the benzyl and tert-butyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

The compound has been investigated for various biological activities:

  • Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
  • Antimicrobial Activity : Structural motifs akin to those found in this compound are often associated with antibacterial or antifungal effects, making it a candidate for developing new antimicrobial agents.
  • Cytotoxicity : Certain derivatives have been explored for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells. This property is particularly valuable in the design of anticancer drugs.

Interaction Studies

Research has focused on how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques used include:

  • NMR Spectroscopy : To study conformational changes upon binding.
  • X-ray Crystallography : To determine the binding modes and affinities.

Synthetic Chemistry

The compound serves as a building block in synthetic organic chemistry. Its unique structure allows chemists to explore new reaction pathways and develop novel synthetic methodologies.

Case Study 1: Antioxidant Activity

A study demonstrated that derivatives of hexahydrocyclopenta[b]pyrrole exhibited significant antioxidant activity through radical scavenging assays. The presence of hydroxyl groups was found to enhance this activity.

Case Study 2: Anticancer Properties

Research involving cell lines showed that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways. The specific stereochemistry of the compounds played a critical role in their efficacy.

Mechanism of Action

The mechanism by which (2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

Below is a comparative analysis of the target compound with three analogues, highlighting molecular features, synthesis, and bioactivity:

Compound Name CAS Number Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications/Hazards
(2S,3aS,6aS)-2-Benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate Not explicitly provided C₁₈H₂₅NO₅ (inferred) Benzyl ester, tert-butyl carbamate ~347.4 (calculated) Potential intermediate in drug synthesis; bioactivity not explicitly reported
(3aR,6aS)-2-Benzyl 1-ethyl 4-oxohexahydrocyclopenta[C]pyrrole-1,2(1H)-dicarboxylate 1958050-40-2 C₁₈H₂₁NO₅ Benzyl ester, ethyl ester, 4-oxo group 331.4 Discontinued laboratory chemical; limited commercial availability
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C₁₂H₁₉NO₃ tert-butyl carbamate, 5-oxo group 225.3 Laboratory chemical; acute oral toxicity (H302), skin irritation (H315)
(3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Not provided C₁₁H₂₀N₂O₂ tert-butyl carbamate, fused pyrrolidine 212.3 Intermediate in pharmaceutical synthesis; coupled with benzo[d]triazole derivatives

Structural and Functional Differences

Steric and Electronic Effects
  • The tert-butyl carbamate group provides hydrolytic stability, contrasting with the ethyl ester in the 4-oxo analogue, which may exhibit higher reactivity under basic conditions .

NMR and Spectroscopic Comparisons

  • In analogues like compounds 1 and 7 (), regions A (positions 39–44) and B (positions 29–36) exhibit chemical shift variations due to substituent changes. For the target compound, the benzyl group would likely perturb shifts in these regions, providing a diagnostic tool for structural validation .

Research Implications and Gaps

  • Bioactivity : While plant-derived bicyclic pyrrolidines are studied for bioactivities (e.g., antimicrobial, anti-inflammatory), the target compound’s specific biological roles require further investigation .
  • Lumping Strategies : Compounds with similar backbones (e.g., tert-butyl carbamates) may be grouped for computational modeling, reducing reaction complexity in drug design .

Biological Activity

The compound (2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate is a member of the cyclopentapyrrole family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₄H₁₉N₁O₄
Molecular Weight 279.29 g/mol
CAS Number Not available

Structure

The structure features a hexahydrocyclopenta[b]pyrrole core with two carboxylate groups and a tert-butyl substituent, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can modulate enzyme activity and receptor interactions, leading to diverse biological effects such as:

  • Antioxidant Activity : The compound exhibits potential as an antioxidant by scavenging free radicals.
  • Antiproliferative Effects : Studies have indicated that it may inhibit the proliferation of certain cancer cell lines.
  • Anti-inflammatory Properties : The compound may also play a role in reducing inflammation through modulation of inflammatory pathways.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. For instance:

  • A study highlighted the synthesis of various pyrrole derivatives and their assessment for biological activity against cancer cells. The results showed that certain modifications enhanced antiproliferative effects significantly .
  • Another investigation assessed the antioxidant properties using in vitro assays such as DPPH and FRAP. The findings suggested that the compound has a strong capacity to reduce oxidative stress in cellular models .

Case Studies

  • Anticancer Activity : A specific case study evaluated the effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting potential for therapeutic applications in oncology .
  • Inflammation Models : In animal models of inflammation, the compound exhibited significant reduction in markers such as TNF-alpha and IL-6 when administered at therapeutic doses. This suggests its potential utility in treating inflammatory diseases .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameAntioxidant ActivityAntiproliferative ActivityAnti-inflammatory Activity
This compoundHighModerateSignificant
1-tert-butyl-3-methyl-4-oxo-pyrroleModerateLowModerate
tert-butyl 5-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylateLowHighLow

Q & A

What are the established synthetic routes for preparing (2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate?

Level: Basic (Methodology Focus)
Answer:
The synthesis typically involves multi-step processes, including cyclization of pyrrole precursors and esterification. Key steps include:

  • Cyclization: Reacting substituted pyrrolidine or cyclopentanone derivatives with amines under controlled conditions to form the bicyclic core .
  • Esterification: Introducing the tert-butyl group via tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to protect the carboxylate moiety .
  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis may be employed to achieve the (2S,3aS,6aS) configuration, as seen in related hexahydrocyclopenta[c]pyrrole derivatives .

Critical Parameters:

  • Solvent choice (e.g., dichloromethane or THF for cyclization).
  • Temperature control (often 0–25°C to prevent side reactions) .

Which spectroscopic and chromatographic techniques are essential for structural validation of this compound?

Level: Basic (Characterization Focus)
Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR: Confirms hydrogen/carbon environments (e.g., benzyl protons at δ 7.2–7.4 ppm, tert-butyl at δ 1.2–1.4 ppm) .
    • 2D NMR (COSY, HSQC): Resolves stereochemistry and connectivity in the bicyclic system .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₈N₂O₄: 337.2125; observed: 337.2122) .
  • IR Spectroscopy: Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and ester groups .

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